

Introduction: The Imperative for Advanced Linker Technologies

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Compound of Interest

Compound Name: 4-[2-(Fmoc-amino)ethoxy]-benzoic acid

Cat. No.: B1302558

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In the landscape of modern peptide synthesis and bioconjugation, the choice of linker is not a trivial detail but a critical determinant of success. It dictates the efficiency of synthesis, the purity of the final product, and the ultimate biological function of the molecule. Fmoc-AEEA-OH, or {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, has emerged as a cornerstone linker for researchers and drug developers navigating the complexities of synthesizing challenging peptides, antibody-drug conjugates (ADCs), and other functionalized biomolecules.^{[1][2][3]}

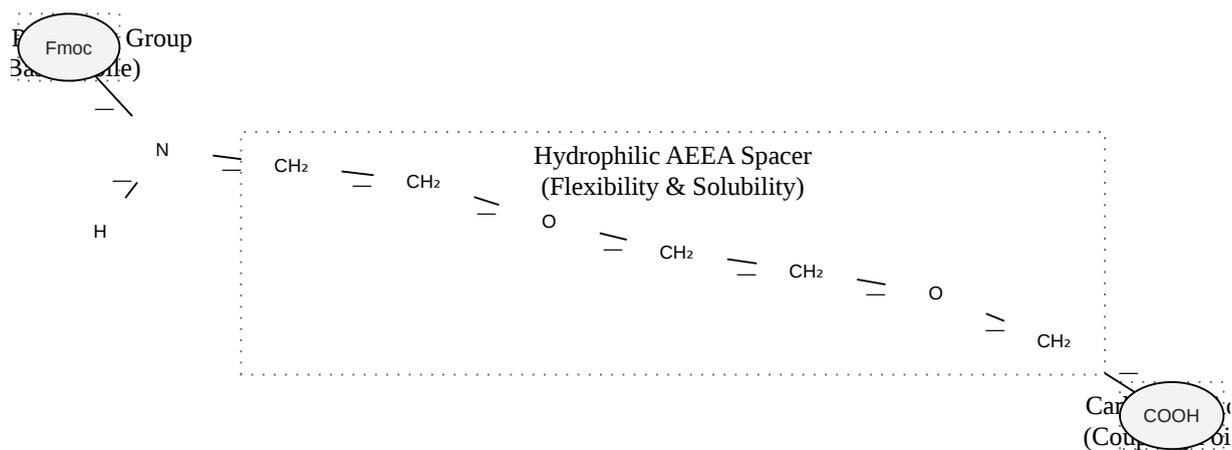
This guide provides an in-depth exploration of the core physicochemical characteristics of Fmoc-AEEA-OH. We will move beyond a simple recitation of data to explain the causality behind its utility, offering field-proven insights into its application. This document is designed for the practicing scientist who requires a deep, functional understanding of this versatile chemical tool.

Core Physicochemical Characteristics

Fmoc-AEEA-OH is a heterobifunctional molecule, comprising three key functional domains: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a terminal carboxylic acid for conjugation, and a central hydrophilic AEEA (aminoethoxy)ethoxy)acetic acid) spacer.^{[1][4]} This unique architecture imparts a set of physicochemical properties that are highly advantageous for synthetic applications.

Molecular Structure and Identity

The precise arrangement of its constituent parts is fundamental to its function.



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Caption: Chemical structure of Fmoc-AEEA-OH.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Fmoc-AEEA-OH, which are critical for experimental design, including solvent selection and reaction condition optimization.

Property	Value	Source(s)
CAS Number	166108-71-0	[2][4][5][6]
Molecular Formula	C ₂₁ H ₂₃ NO ₆	[2][4][5]
Molecular Weight	385.41 g/mol	[7][8][9][10]
Appearance	White to off-white crystalline powder or solid	[2][3][8][9]
Melting Point	85 - 102 °C	[2][5][6]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol; Soluble in DMF	[3][6][9]
pKa (Predicted)	~3.40	[3][6]
Purity (Typical)	≥98.0% (HPLC)	[8][11]

The Causality of Function: A Deeper Look

A simple list of properties does not fully capture the utility of this linker. Its power lies in how these characteristics work in concert during a synthetic workflow.

The AEEA Spacer: Engineering Solubility and Steric Freedom

The ethoxyethoxyacetic acid (AEEA) portion is the molecule's key innovation.[1]

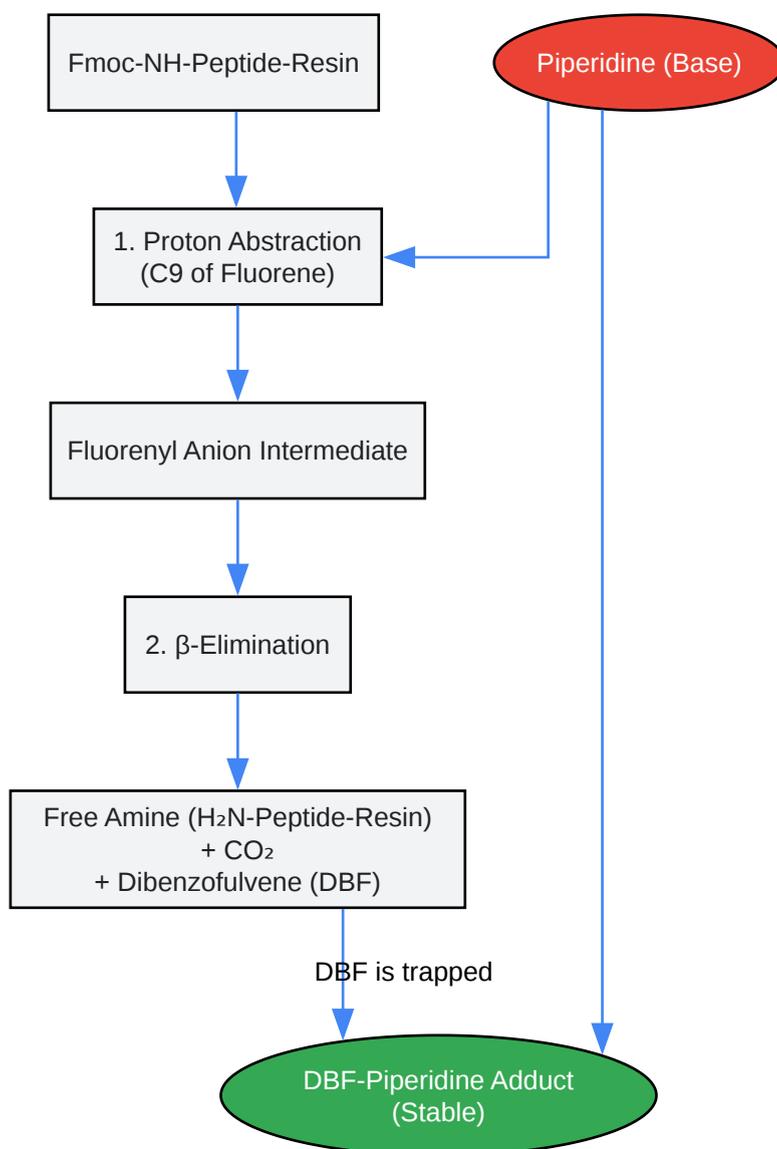
- **Hydrophilicity:** The repeating ether linkages introduce polarity and hydrogen bond acceptors. This fundamentally increases the hydrophilicity of the entire construct, which is invaluable for improving the solubility of growing peptide chains, especially those containing hydrophobic residues that are prone to aggregation during solid-phase peptide synthesis (SPPS).[4][12][13]
- **Flexibility and Spacing:** The AEEA chain acts as a flexible spacer arm. In SPPS, this physically separates the nascent peptide chain from the resin bead. This separation minimizes steric hindrance, allowing coupling reagents and subsequent amino acids to

access the reactive terminus more efficiently, ultimately leading to higher coupling yields and product purity.[1]

The Fmoc Group: Orthogonal Protection

The Fmoc group is the workhorse of modern SPPS, chosen for its unique deprotection chemistry.

- **Base Lability:** It is stable under the acidic conditions used for side-chain deprotection and cleavage but is readily removed by mild bases, most commonly piperidine.[1][14] This orthogonality is the foundation of the Fmoc/tBu synthesis strategy.
- **Mechanism of Deprotection:** The removal is not a simple hydrolysis but a β -elimination reaction. A base abstracts the acidic proton on the fluorenyl ring ($pK_a \sim 23$ in DMSO), leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[14][15] This DBF is then scavenged by the secondary amine base (e.g., piperidine) to prevent side reactions.[15]



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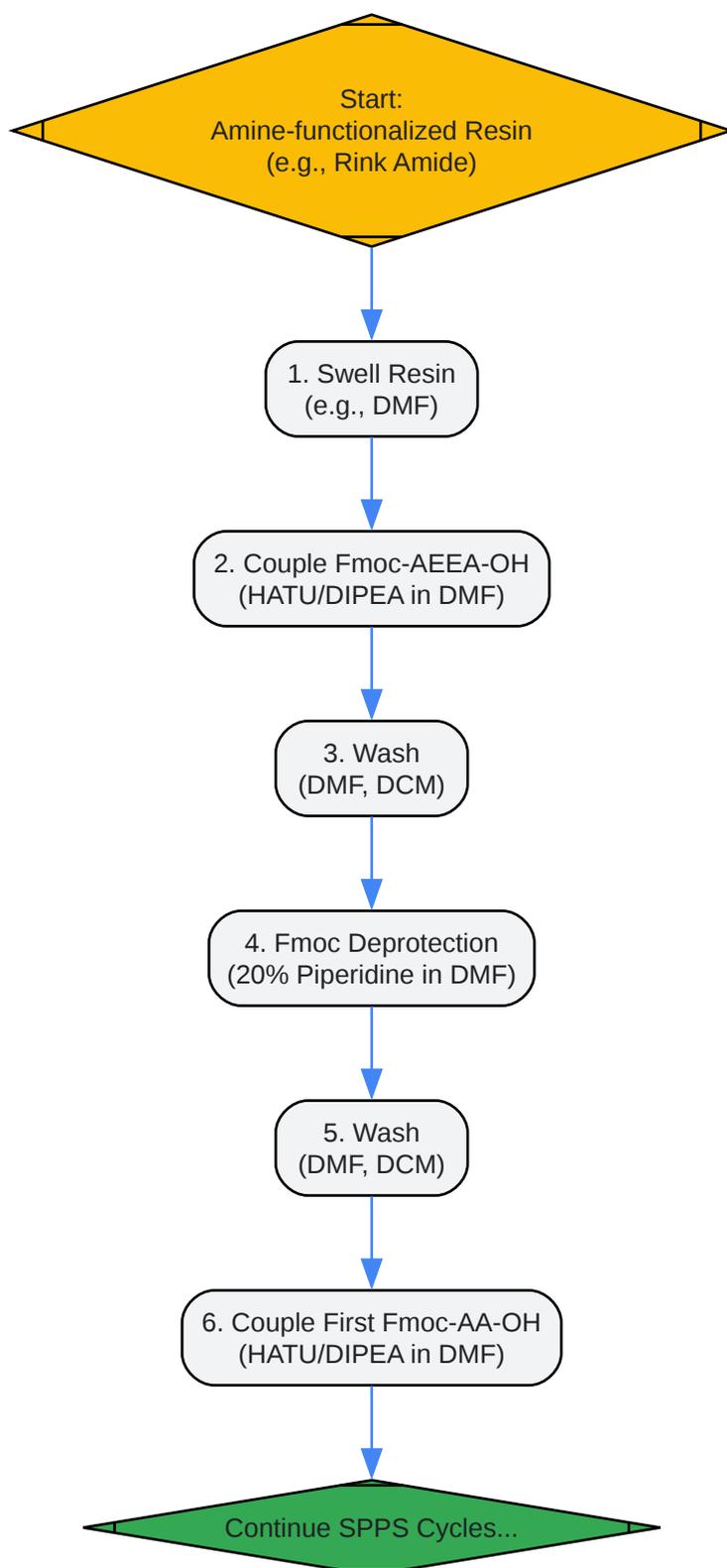
Caption: The base-catalyzed Fmoc deprotection mechanism.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating essential washing steps to ensure the removal of excess reagents and byproducts.

Workflow for Incorporating Fmoc-AEEA-OH in SPSS

This workflow illustrates how Fmoc-AEEA-OH can be used to introduce a spacer between a resin and the first amino acid.



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Number: CG-SMG-004

CAS: 166108-71-0

Molecular Formula: C₂₁H₂₃NO₆

Molecular Weight: 385.42

Application: Tirzepatide, Semaglutide

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